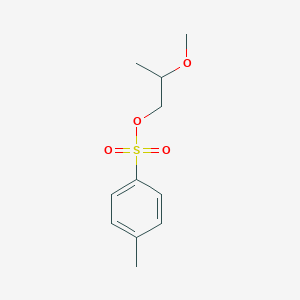

2-Methoxypropyl 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C11H16O4S |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

2-methoxypropyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3 |

InChI Key |

IHRUWHJSVMOZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure & Control of 2-Methoxypropyl 4-methylbenzenesulfonate

Executive Summary

In the landscape of pharmaceutical impurity profiling, 2-Methoxypropyl 4-methylbenzenesulfonate (CAS: 99861-96-8) represents a "double-threat" contaminant. As a sulfonate ester, it is a potent alkylating agent classified as a Genotoxic Impurity (GTI) under ICH M7 guidelines. Furthermore, its structural backbone—derived from 2-methoxypropan-1-ol (beta-isomer of propylene glycol monomethyl ether)—confers intrinsic reproductive toxicity .

This guide provides a rigorous technical analysis of its chemical structure, formation pathways, and the specific analytical strategies required to control it to trace levels (ppm/ppb) in Active Pharmaceutical Ingredients (APIs).

Structural Elucidation & Physicochemical Properties

Chemical Identity[1][2]

-

IUPAC Name: 2-Methoxypropyl 4-methylbenzenesulfonate

-

Common Names: 2-Methoxypropyl tosylate; 2-Methoxypropan-1-ol tosylate.

-

Molecular Formula: C₁₁H₁₆O₄S

-

Molecular Weight: 244.31 g/mol [1]

Structural Architecture

The molecule consists of a tosyl (p-toluenesulfonyl) group esterified to the primary hydroxyl group of 2-methoxypropan-1-ol.

Key Structural Features:

-

Electrophilic Center: The methylene carbon (C1) attached to the sulfonate oxygen is highly electrophilic due to the strong leaving group ability of the tosylate anion (

). -

Chiral Center: The C2 carbon (bearing the methoxy group) is a stereocenter. The compound exists as

and -

Isomeric Context: It is the structural isomer of 1-methoxy-2-propyl tosylate . Distinguishing these isomers is critical because the parent alcohol of the title compound (2-methoxypropan-1-ol) is a Class 1B reproductive toxicant, whereas the isomer (1-methoxy-2-propanol) is significantly less toxic.

Physicochemical Data Table

| Property | Value / Description | Relevance to Analysis |

| Physical State | Colorless to pale yellow oil | Requires liquid handling protocols; difficult to crystallize out. |

| Solubility | Soluble in DCM, EtOAc, MeCN; Low water solubility | Compatible with Reversed-Phase LC (high organic start) or GC. |

| Reactivity | High (Alkylating Agent) | Susceptible to hydrolysis in aqueous base; stable in anhydrous acid. |

| Boiling Point | ~150-160°C (at reduced pressure) | Suitable for GC-MS analysis (if thermal degradation is controlled). |

Formation Pathways & Synthetic Logic

The "Beta-Isomer" Problem

The formation of 2-Methoxypropyl 4-methylbenzenesulfonate is rarely intentional in drug synthesis. It typically arises as a process-related impurity (PRI) when Propylene Glycol Monomethyl Ether (PGME) is used as a solvent or reagent in the presence of tosyl chloride (TsCl).

Commercial PGME is a mixture:

-

Major Isomer (~95-99%): 1-Methoxy-2-propanol (Alpha-isomer).

-

Minor Isomer (<0.5-5%): 2-Methoxypropan-1-ol (Beta-isomer).

When a tosylation reaction is performed in PGME, or if PGME is present as a residual solvent during a tosylation step, the minor beta-isomer reacts with TsCl to form the target impurity.

Mechanism of Formation

The reaction proceeds via nucleophilic attack of the primary alcohol oxygen on the sulfonyl sulfur of TsCl.

Genotoxicity & Risk Assessment

Mechanism of Action (Alkylation)

As a sulfonate ester, this molecule acts as a direct-acting mutagen. The mechanism involves the transfer of the 2-methoxypropyl group to nucleophilic centers on DNA bases (primarily the N7 position of Guanine).

Why this specific structure matters:

The presence of the ether oxygen at the C2 position can theoretically provide anchimeric assistance (neighboring group participation), potentially stabilizing the transition state during nucleophilic substitution (

Regulatory Status (ICH M7)

-

Classification: Class 1 (Known mutagenic and carcinogenic structures) or Class 2 (Known mutagenic structures with unknown carcinogenicity).

-

Control Limit: Must be controlled to the Threshold of Toxicological Concern (TTC).

-

Lifetime Exposure:

. -

Short-term Exposure: Higher limits may apply (e.g.,

) depending on treatment duration.

-

Analytical Strategy: Detection & Quantification

Developing a method for 2-Methoxypropyl tosylate is challenging due to the need to separate it from its isomer (1-methoxy-2-propyl tosylate) and detect it at ppm levels.

Recommended Method: LC-MS/MS

Rationale: GC-MS can induce thermal degradation of thermally labile sulfonates. LC-MS/MS using Multiple Reaction Monitoring (MRM) offers the highest sensitivity and specificity.

Protocol Parameters:

-

Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for separating tosylate isomers).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: Steep gradient (e.g., 5% B to 95% B) to elute the hydrophobic tosylate.

-

Detection: Electrospray Ionization (ESI) Positive mode.

-

Precursor Ion:

or -

Product Ion:

(Tropylium ion, characteristic of tosyl group) or

-

Analytical Workflow Diagram

Self-Validating Protocol Check

-

Specificity Check: Inject pure standards of both 2-methoxypropyl tosylate and 1-methoxy-2-propyl tosylate. Ensure baseline resolution (

). -

Recovery Check: Spike the API matrix at the specification level (e.g., 5 ppm). Recovery must be 80-120%.

-

Stability Check: Ensure the sulfonate does not hydrolyze in the autosampler solvent. Use neutral pH diluents (Acetonitrile/Water) rather than acidic/basic ones if stability is poor.

Remediation & Control Strategy

To ensure patient safety and regulatory compliance, the following control strategies are recommended:

-

Material Control:

-

Strictly control the specification of PGME or other ether solvents. Limit the content of 2-methoxypropan-1-ol (beta-isomer) to

or lower.

-

-

Process Purging:

-

Alkyl tosylates hydrolyze in aqueous base. If the API stability permits, introduce a basic aqueous wash (NaOH/NaHCO₃) step after the tosylation reaction to hydrolyze residual esters to the corresponding alcohol and sulfonate salt (non-genotoxic).

-

-

Solvent Swapping:

-

Replace PGME with solvents that cannot form sulfonates (e.g., Toluene, DCM) or non-nucleophilic ethers (e.g., MTBE, THF) during steps involving sulfonyl chlorides.

-

References

-

European Chemicals Agency (ECHA). Substance Information: 2-methoxypropyl acetate (and related alcohols). Retrieved from [Link]

-

International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Retrieved from [Link]

- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011.

-

PubChem. Compound Summary: 2-Methoxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]

Sources

2-Methoxypropyl 4-methylbenzenesulfonate CAS number and properties

Technical Monograph: 2-Methoxypropyl 4-methylbenzenesulfonate

CAS Number: 99861-96-8 Common Name: 2-Methoxypropyl Tosylate Molecular Formula: C₁₁H₁₆O₄S Molecular Weight: 244.31 g/mol [1][2]

Part 1: Executive Summary & Critical Isomeric Distinction

The "Beta-Isomer" Hazard in Drug Development 2-Methoxypropyl 4-methylbenzenesulfonate (CAS 99861-96-8) is a potent alkylating agent and a high-priority Genotoxic Impurity (GTI).[2] For pharmaceutical researchers, this compound represents a critical "hidden" risk.[2] It is the sulfonate ester formed from 2-methoxy-1-propanol , the minor "beta-isomer" impurity found in the common industrial solvent Propylene Glycol Monomethyl Ether (PGME).[2]

While the major solvent isomer (1-methoxy-2-propanol) is generally considered safe (Class 3 solvent), the beta-isomer is a known teratogen (Class 2 solvent).[2] When p-toluenesulfonic acid (p-TSA) or p-toluenesulfonyl chloride (p-TsCl) is employed in a synthesis using PGME, both isomers will react.[2]

-

Major Product (Low Concern): 1-Methoxypropan-2-yl tosylate (CAS 114114-89-5).[2]

-

Critical Impurity (High Concern): 2-Methoxypropyl tosylate (CAS 99861-96-8).[2]

Actionable Insight: Standard analytical methods for "PGME Tosylate" often fail to resolve these two isomers, leading to false negatives regarding the presence of the mutagenic beta-isomer.[2]

Part 2: Chemical Identity & Physicochemical Properties

| Property | Data | Notes |

| CAS Number | 99861-96-8 | Specific to the 2-methoxy-1-propyl isomer.[2] |

| IUPAC Name | 2-Methoxypropyl 4-methylbenzenesulfonate | Also: 1-Propanol, 2-methoxy-, 1-(4-methylbenzenesulfonate).[1][2] |

| Structure | CH₃-CH(OCH₃)-CH₂-OSO₂-C₆H₄-CH₃ | Primary sulfonate ester (more reactive than secondary).[2] |

| Molecular Weight | 244.31 Da | |

| Physical State | Colorless to pale yellow oil | Typically liquid at room temperature. |

| Solubility | DCM, DMSO, Ethyl Acetate, Methanol | Hydrolyzes slowly in aqueous media; rapid hydrolysis in basic conditions.[2] |

| Reactivity | Strong Electrophile | Alkylates DNA via nucleophilic substitution ( |

Part 3: Formation Mechanism & Control Strategy

The formation of this impurity is often inadvertent. It occurs when p-TSA is used as a catalyst or counter-ion in the presence of PGME.[2] Commercial PGME contains 0.5% to 5.0% of the beta-isomer (2-methoxy-1-propanol) unless high-purity grades are specified.[2]

Figure 1: Isomeric Formation Pathway in PGME Solvent

Caption: Competitive formation of tosylate isomers. The primary ester (CAS 99861-96-8) is kinetically favored in substitution reactions, making it a more potent alkylator than the secondary ester.[2]

Control Strategies (Purging & Prevention)

-

Solvent Selection: Switch from PGME to solvents that do not form sulfonates (e.g., Toluene, THF) or use solvents with no isomeric impurities (e.g., Ethanol, though Ethyl Tosylate is still a risk).[2]

-

Base Hydrolysis: If the synthesis allows, a basic wash (NaOH/NaHCO₃) post-reaction will hydrolyze the primary tosylate (CAS 99861-96-8) much faster than the drug product, effectively purging the impurity.[2]

-

Nucleophilic Scavenging: Addition of amine or thiol scavengers can selectively remove the highly reactive sulfonate.

Part 4: Toxicological Profile & Safety Limits

Mechanism of Toxicity: 2-Methoxypropyl tosylate acts as a direct-acting mutagen.[2] The sulfonate group is a good leaving group, allowing the 2-methoxypropyl moiety to attack nucleophilic centers on DNA bases (e.g., N7-guanine), leading to replication errors and potential carcinogenesis.[2]

Regulatory Limits (ICH M7):

-

Classification: Class 1 / Class 2 (Known or Potential Mutagenic Impurity).

-

TTC Limit: For chronic medication, the Threshold of Toxicological Concern (TTC) is 1.5 µ g/day .

-

LTL (Less Than Lifetime): Higher limits apply for short-duration treatments (e.g., 120 µ g/day for <1 month).[2]

Teratogenicity Warning: Unlike simple alkyl tosylates (methyl/ethyl), this compound metabolizes back to 2-methoxy-1-propanol , a potent teratogen responsible for fetal malformations (Class 1B Reprotoxin).[2] This adds a second layer of toxicity beyond mutagenesis.

Part 5: Analytical Methodology

Detecting CAS 99861-96-8 at ppm levels requires separating it from the massive excess of the alpha-isomer tosylate.[2]

Recommended Protocol: GC-MS with SIM (Selected Ion Monitoring)

-

Column: DB-624 or Rtx-624 (Cyanopropylphenyl phases provide better separation of positional isomers than non-polar columns).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 40°C for 2 min.

-

Ramp 10°C/min to 240°C.

-

Hold 5 min.

-

-

MS Detection (SIM Mode):

-

Target Ion (m/z): 155 (Tosyl cation, [CH₃C₆H₄SO₂]⁺) - Common to both.[2]

-

Qualifier Ion (m/z): 91 (Tropylium ion).[2]

-

Differentiation: Rely on Retention Time . The primary ester (2-methoxypropyl tosylate) typically elutes after the secondary ester (1-methoxypropan-2-yl tosylate) on polar columns due to higher boiling point and polarity interactions.[2]

-

Figure 2: Analytical Decision Matrix

Caption: Workflow for distinguishing the mutagenic beta-isomer from the less toxic alpha-isomer.

References

-

National Institutes of Health (PubChem). Propyl p-toluenesulfonate and Related Structures. Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). 2-Methoxypropyl acetate (Precursor Toxicity Profile). Retrieved from [Link][2]

Sources

Technical Whitepaper: Toxicological Profiling and Analytical Control of 2-Methoxypropyl 4-Methylbenzenesulfonate

Executive Summary

In modern pharmaceutical development, the rigorous control of mutagenic impurities is a non-negotiable pillar of drug safety. 2-Methoxypropyl 4-methylbenzenesulfonate (commonly referred to as 2-methoxypropyl tosylate) is a highly reactive alkyl sulfonate ester. It is frequently encountered as a Genotoxic Impurity (GTI) during the synthesis of Active Pharmaceutical Ingredients (APIs) when specific alcohols and sulfonic acids are utilized[1].

This technical guide is engineered for drug development professionals and analytical scientists. It dissects the physicochemical properties, mechanistic toxicology, ICH M7 regulatory framework, and highly sensitive LC-MS/MS analytical methodologies required to safely handle and quantify this compound.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of 2-methoxypropyl tosylate is the first step in designing effective extraction and analytical protocols. The compound acts as a potent electrophile due to the excellent leaving-group ability of the tosylate moiety.

Table 1: Quantitative Physicochemical Data

| Property | Value | Clinical / Analytical Significance |

| Chemical Name | 2-Methoxypropyl 4-methylbenzenesulfonate | Standard IUPAC nomenclature. |

| CAS Registry Number | 99861-96-8 | Primary identifier for SDS and regulatory tracking[2]. |

| Molecular Formula | C₁₁H₁₆O₄S | Determines isotopic distribution in MS. |

| Molecular Weight | 244.31 g/mol | Used for standard molarity calculations[2]. |

| Exact Mass | 244.0769 u | Critical for High-Resolution Mass Spectrometry (HRMS)[2]. |

| Solubility | Soluble in DCM, Acetonitrile, Ethyl Acetate | Dictates the selection of extraction solvents for API analysis[1]. |

Synthetic Origins in Pharmaceutical Manufacturing

2-Methoxypropyl tosylate is rarely an intended final product; rather, it is an intermediate or an unintended byproduct. It is typically formed when 2-methoxypropan-1-ol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base catalyst (such as triethylamine)[3]. It can also form inadvertently if p-toluenesulfonic acid (PTSA) is used as a catalyst or salt-forming agent in a solvent matrix containing 2-methoxypropanol[4].

Chemical formation pathway of 2-methoxypropyl tosylate during API synthesis.

Mechanistic Toxicology and ICH M7 Hazard Assessment

The Causality of Genotoxicity

Alkyl tosylates are classified as direct-acting alkylating agents. The toxicological mechanism is driven by the highly polarized carbon-oxygen bond. The tosylate group is a weak conjugate base of a strong acid, making it an exceptional leaving group. When 2-methoxypropyl tosylate enters a biological system, it undergoes nucleophilic substitution (

ICH M7 Regulatory Workflow

Under the International Council for Harmonisation (ICH) M7 guidelines, structural alerts for alkyl sulfonates automatically flag the compound for strict control.

ICH M7 decision-making workflow for the control of mutagenic alkyl sulfonate impurities.

Advanced Analytical Methodologies: Trace Detection via LC-MS/MS

To comply with the Threshold of Toxicological Concern (TTC), analytical methods must detect 2-methoxypropyl tosylate at sub-ppm levels. While GC-MS/MS is sometimes used, thermal degradation of sulfonate esters in the GC inlet can lead to false negatives[1]. Therefore, UHPLC-MS/MS is the gold standard.

Self-Validating Protocol Design

This protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) and strict System Suitability Testing (SST) criteria, the method automatically flags matrix suppression or extraction failures, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology

Step 1: Sample Preparation and Extraction

-

Solvent Selection: Dissolve 50 mg of the API in 1.0 mL of anhydrous acetonitrile or dichloromethane[1].

-

Causality: We strictly mandate the use of aprotic solvents. Alkyl tosylates are highly susceptible to solvolysis. Using protic solvents like methanol or water will cause the tosylate to degrade into 2-methoxypropanol during the autosampler queue, yielding falsely low quantitation results and masking the true genotoxic risk.

-

-

Internal Standard Spiking: Spike the sample with 10 µL of a 100 ng/mL solution of 2-methoxypropyl tosylate-d7.

-

Vortex and Centrifuge: Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble API matrices. Transfer the supernatant to an amber HPLC vial.

Step 2: Chromatographic Separation

-

Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phases:

-

Phase A: 0.1% Formic acid with 5 mM Ammonium Formate in Water.

-

Phase B: 0.1% Formic acid in Acetonitrile.

-

Causality: The addition of ammonium formate is a critical choice. The tosylate ester lacks easily ionizable basic sites. The ammonium buffer drives the formation of the highly stable

adduct in the mass spectrometer, exponentially increasing sensitivity compared to the

-

Step 3: Mass Spectrometry (ESI+ MRM Mode) Configure the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using the following Multiple Reaction Monitoring (MRM) transitions:

Table 2: Optimized MRM Parameters for LC-MS/MS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analytical Purpose |

| 2-Methoxypropyl Tosylate | 262.1 | 91.0 | 25 | Quantifier (Tropylium ion) |

| 2-Methoxypropyl Tosylate | 262.1 | 173.0 | 15 | Qualifier (Tosylate fragment) |

| Internal Standard (d7) | 269.1 | 98.0 | 25 | IS Quantifier |

Step 4: System Suitability Validation Before injecting unknown samples, the system must validate itself. Inject a Lower Limit of Quantitation (LLOQ) standard (e.g., 1.0 ng/mL). The run is only authorized to proceed if:

-

The Signal-to-Noise (S/N) ratio of the quantifier peak is > 10.

-

Retention time drift is < 2% compared to the previous run.

-

The recovery rate of the spiked IS is between 80% and 120%.

Safety, Handling, and Decontamination Protocols

Given its classification as a potential mutagen, 2-methoxypropyl tosylate must be handled with the same rigor as an active chemotherapeutic agent.

-

Engineering Controls: All handling of the neat standard must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated cytotoxic isolator.

-

PPE: Double-gloving with nitrile gloves (changed every 30 minutes) and a fitted P100 respirator are mandatory if handling powders outside an isolator.

-

Chemical Decontamination (Causality-Driven): Spills should never be cleaned with pure water, as the compound is insoluble and will simply spread. Instead, decontaminate surfaces with a 1M NaOH solution in 50% ethanol .

-

Causality: The hydroxide ion acts as a strong nucleophile in the mixed solvent system, rapidly hydrolyzing the toxic tosylate ester back into the relatively benign 2-methoxypropanol and p-toluenesulfonate salt. This permanently neutralizes the genotoxic hazard via deliberate chemical destruction.

-

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. US20220211692A1 - Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use - Google Patents [patents.google.com]

- 4. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ICH M7 Classification of 2-Methoxypropyl 4-methylbenzenesulfonate

This guide provides a comprehensive analysis of 2-Methoxypropyl 4-methylbenzenesulfonate under the International Council for Harmonisation (ICH) M7 guideline. It is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the hazard assessment process, from structural analysis to in silico modeling and final classification. The principles and methodologies described herein are grounded in established regulatory frameworks and scientific expertise to ensure robust and defensible impurity assessments.

Introduction: The Imperative for Controlling Mutagenic Impurities

In pharmaceutical development, impurities within active pharmaceutical ingredients (APIs) are unavoidable consequences of chemical synthesis and degradation.[1][2] While most impurities are managed under the ICH Q3A/B guidelines, those that are DNA reactive and potentially mutagenic demand a more stringent approach due to their potential to cause cancer in patients, even at trace levels.[3] The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a critical framework for this purpose.[4][5] It enables a systematic approach to identify, categorize, qualify, and control these impurities, ensuring patient safety.[3]

This document will dissect the specific case of 2-Methoxypropyl 4-methylbenzenesulfonate, a potential process-related impurity. We will apply the ICH M7 workflow to determine its classification and the corresponding control strategy, demonstrating the integration of chemical knowledge, predictive toxicology, and regulatory principles.

The ICH M7 Framework: A Systematic Approach to Risk Characterization

The ICH M7 guideline establishes a five-class system to categorize impurities based on their mutagenic and carcinogenic potential, which in turn dictates the required control strategy.[5] The cornerstone of this framework for impurities without sufficient carcinogenicity data is the Threshold of Toxicological Concern (TTC), a concept that defines an acceptable intake level (typically 1.5 µ g/day for lifetime exposure) considered to pose a negligible carcinogenic risk.[3]

The initial hazard assessment of an impurity is a critical step that determines its classification. This process relies on a thorough evaluation of available experimental data and, in its absence, the use of computational toxicology methods.

Table 1: ICH M7 Impurity Classification and Control Actions

| Class | Definition | Required Control Action |

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable intake.[1][5] |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC).[5] |

| Class 3 | Compounds with a structural alert for mutagenicity, but with no mutagenicity data. | Control at or below the TTC. An Ames test can be conducted; if negative, treat as Class 5. |

| Class 4 | Compounds with a structural alert related to the API, but the alert is also present in the API, which has been shown to be non-mutagenic. | Treat as a non-mutagenic impurity (as per ICH Q3A/B).[5] |

| Class 5 | Compounds with no structural alerts, or with a structural alert but with sufficient data to demonstrate a lack of mutagenicity. | Treat as a non-mutagenic impurity (as per ICH Q3A/B).[5] |

The logical flow of this assessment is crucial for a compliant and scientifically sound classification.

Caption: High-level workflow for impurity classification under ICH M7.

Structural and Mechanistic Analysis of 2-Methoxypropyl 4-methylbenzenesulfonate

The first step in any assessment where experimental data is lacking is a rigorous analysis of the chemical structure to identify any "structural alerts"—molecular substructures known to be associated with mutagenicity.[6]

Chemical Structure: 2-Methoxypropyl 4-methylbenzenesulfonate

Caption: The dual (Q)SAR methodology and expert review workflow.

Final Classification and Rationale

Based on the comprehensive analysis, a definitive ICH M7 classification can be assigned.

-

Structural Analysis: A clear and mechanistically understood structural alert for mutagenicity (alkyl sulfonate ester) is present.

-

In Silico Prediction: Two complementary and orthogonal (Q)SAR methods are predicted to return a positive result for bacterial mutagenicity.

-

Experimental Data: There is no publicly available experimental mutagenicity or carcinogenicity data for this specific molecule.

Justification: The molecule meets the precise definition of a Class 3 impurity: it possesses a structural alert for mutagenicity, but it lacks any experimental data to confirm this potential. [5]It cannot be Class 1 or 2 because there are no positive carcinogenicity or mutagenicity studies. It cannot be Class 4 as the alert is not related to a non-mutagenic API. It cannot be Class 5 because a credible structural alert is present with no countervailing negative data.

Implications for Control Strategy

As a Class 3 impurity, 2-Methoxypropyl 4-methylbenzenesulfonate must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. This requires the development of a sufficiently sensitive analytical method to quantify its presence in the API and ensure it remains below this stringent limit. Alternatively, a company could choose to conduct an Ames test. A negative result would reclassify the impurity to Class 5, allowing for control according to standard ICH Q3A/B limits. A positive result would move it to Class 2, confirming the need to control it at the TTC.

Summary

The ICH M7 classification of 2-Methoxypropyl 4-methylbenzenesulfonate serves as a clear example of the guideline's application. Through a systematic process involving structural analysis, a dual in silico toxicological assessment, and expert review, the impurity was confidently assigned to Class 3 . This classification is driven by the presence of a well-understood sulfonate ester structural alert, a group known for its DNA alkylating potential. The resulting control strategy, mandating limitation to the TTC of 1.5 µ g/day , is a protective measure to limit any potential carcinogenic risk to patients. This science-led, risk-based approach is fundamental to ensuring the safety and quality of modern pharmaceuticals.

References

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

-

Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). Available from: [Link]

-

Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation (ICH). Available from: [Link]

-

Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. Available from: [Link]

-

Derek Nexus for toxicity prediction – What package is right for me?. Optibrium. Available from: [Link]

-

Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene International Ltd. Available from: [Link]

-

Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Available from: [Link]

-

In silico prediction of toxicity. TKTSweden. Available from: [Link]

-

In Silico Toxicology in Drug Development. Toxometris.ai. Available from: [Link]

-

In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. Available from: [Link]

-

Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate. Available from: [Link]

-

Introduction to OECD QSAR Toolbox. ChemSafetyPro.COM. Available from: [Link]

-

In Silico Mutagenicity Assessment. Lhasa Limited. Available from: [Link]

-

In silico analysis for ICH M7. ForthTox. Available from: [Link]

-

Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. Lhasa Limited. Available from: [Link]

-

QSAR Toolbox - Free software. Any experience?. Nitrosamines Exchange. Available from: [Link]

-

In silico prediction of genotoxicity. PubMed. Available from: [Link]

-

OECD QSAR Toolbox. Organisation for Economic Co-operation and Development (OECD). Available from: [Link]

-

ICH M7: An Implementation Guide. ResearchGate. Available from: [Link]

-

Enhancing Genotoxicity Assessment: New Insights on OECD QSAR Toolbox Profilers. KREATiS. Available from: [Link]

-

Application of OECD QSAR Toolbox software for predicting the mutagenic effects of chemicals. ResearchGate. Available from: [Link]

-

Principles and Procedures for Implementation of ICH M7 Recommended (Q)SAR Analyses. PubMed. Available from: [Link]

-

M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food & Drug Administration (FDA). Available from: [Link]

-

M7 Implementation Working Group ICH M7(R2) Guideline. Pharmaceuticals and Medical Devices Agency (PMDA). Available from: [Link]

-

ICH M7: From Guideline to Practical Workflow. Instem. Available from: [Link]

-

ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. Available from: [Link]

-

A Brief Review on Genotoxic impurities in Pharmaceuticals. Journal of Applied Pharmaceutical Sciences and Research. Available from: [Link]

-

Structural definitions for alkyl sulfonate esters, dialkyl sulfates, and sultones. ResearchGate. Available from: [Link]

-

(PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Available from: [Link]

-

The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals. ECA Academy. Available from: [Link]

-

Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. Available from: [Link]

-

SAR: Structure Activity Relationships. Collaborative Drug Discovery (CDD) Vault. Available from: [Link]

-

Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]

-

Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Imperial College London. Available from: [Link]

-

The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity. PubMed. Available from: [Link]

-

Structure Activity Relationships. Drug Design Org. Available from: [Link]

-

Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). PubMed. Available from: [Link]

-

Genotoxicity of poorly soluble particles. PubMed. Available from: [Link]

-

Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone. PubMed. Available from: [Link]

-

Genotoxicity of several clinically used topoisomerase II inhibitors. PubMed. Available from: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. database.ich.org [database.ich.org]

- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. veeprho.com [veeprho.com]

- 6. doc.ic.ac.uk [doc.ic.ac.uk]

toxicological assessment of 2-Methoxypropyl tosylate

Toxicological Assessment & Control Strategy: 2-Methoxypropyl Tosylate

Executive Summary

In the landscape of pharmaceutical development, 2-Methoxypropyl tosylate (2-MPT) represents a critical case study of a Potentially Genotoxic Impurity (PGI) . Belonging to the class of sulfonate esters, 2-MPT is formed through the esterification of p-toluenesulfonic acid (a common counter-ion or catalyst) with 2-methoxypropanol (a solvent or byproduct).

Unlike benign impurities, 2-MPT possesses a structural alert for DNA alkylation . Under the ICH M7(R2) guidelines, it requires a rigorous "assess-and-control" lifecycle to ensure patient safety. This guide outlines the end-to-end toxicological assessment, from mechanistic understanding to analytical quantification, providing a self-validating framework for drug developers.

Chemical Basis & Mechanism of Toxicity

To assess toxicity, one must first understand the chemical reactivity. 2-MPT is an electrophilic alkylating agent. Its toxicity is not receptor-mediated but rather chemically driven by the SN2 nucleophilic substitution mechanism.

Formation Pathway

2-MPT is typically generated when p-toluenesulfonic acid (p-TsOH) is present in the manufacturing process alongside 2-methoxypropanol. This often occurs during salt formation steps or acid-catalyzed deprotection.

-

Precursors: p-Toluenesulfonic acid + 2-Methoxypropanol.

-

Conditions: Acidic pH, elevated temperature, dehydration conditions.

Mechanism of Action (MoA): DNA Alkylation

The tosylate group (-OTs) is an excellent leaving group. Upon exposure to biological systems, the electrophilic carbon at the propyl chain (C1 or C2 depending on the isomer) is attacked by nucleophilic centers in DNA, primarily the N7-position of guanine .

Causality:

-

Electrophilic Attack: The electron-deficient carbon of 2-MPT attracts the lone pair of DNA bases.

-

Adduct Formation: The alkyl group binds to DNA, forming a bulky adduct (e.g., N7-(2-methoxypropyl)-guanine).

-

Mutation: During DNA replication, this adduct can cause base-pair mismatching (e.g., G-C

A-T transitions), leading to permanent genetic mutations.

::: dot

::: Figure 1: Formation of 2-MPT and subsequent mechanism of DNA alkylation via SN2 reaction.

The ICH M7 Assessment Workflow

The assessment of 2-MPT must follow a logical, stepwise progression to classify the risk accurately.

Step 1: In Silico Assessment (QSAR)

Before physical testing, computational toxicology is required. ICH M7 mandates the use of two complementary QSAR methodologies :

-

Expert Rule-Based System: (e.g., Derek Nexus). This system flags the "Sulfonate Ester" structural alert.

-

Statistical-Based System: (e.g., Sarah Nexus or Leadscope). This predicts toxicity based on training set data of similar alkyl tosylates.

-

Expected Result for 2-MPT: Both systems will likely return POSITIVE due to the known mutagenicity of the alkyl tosylate class.

-

Outcome: The impurity is tentatively assigned to Class 3 (Alert structure, unrelated to API, no specific mutagenicity data).

Step 2: In Vitro Genotoxicity (The Ames Test)

If the QSAR prediction is positive (or to downgrade a Class 3 to Class 5), a bacterial reverse mutation assay (Ames Test) is the gold standard.

Experimental Protocol: OECD 471 Compliant

| Parameter | Specification | Rationale |

| Test Strains | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | Covers both frameshift and base-pair substitution mutations. |

| Metabolic Activation | ± S9 Mix (Rat Liver Fraction) | Tosylates are direct-acting mutagens, but S9 ensures metabolites are also assessed. |

| Solvent | DMSO (Dimethyl sulfoxide) | 2-MPT is lipophilic; DMSO ensures solubility without reacting with the tosylate. |

| Dose Range | Up to 5000 µ g/plate (or limit of cytotoxicity) | Ensures the threshold of detection is met. |

| Positive Controls | Methyl methanesulfonate (MMS) or Ethyl methanesulfonate (EMS) | Structurally similar alkylating agents to validate assay sensitivity. |

Interpretation:

-

Positive Result: A ≥2-fold increase in revertant colonies over background (solvent control) indicates mutagenicity.

Class 2 (Known Mutagen). -

Negative Result: No increase in revertants.

Class 5 (Non-mutagenic impurity).

Step 3: Risk Characterization & Limits

If 2-MPT is confirmed mutagenic (Class 2) or treated as such (Class 3 without testing), strict limits apply.

-

Threshold of Toxicological Concern (TTC): 1.5 µ g/day for lifetime exposure.[1][2][3][4]

-

Less-Than-Lifetime (LTL) Limits:

-

< 1 month: 120 µ g/day

-

1-12 months: 20 µ g/day

-

1-10 years: 10 µ g/day

-

::: dot

::: Figure 2: ICH M7 Classification and Decision Tree for 2-MPT.

Analytical Strategy: Quantification at Trace Levels

Quantifying 2-MPT at ppm levels (e.g., 1.5 µ g/day in a 1g dose = 1.5 ppm) presents specific challenges.

The "Artifact" Challenge

Critical Warning: Do NOT use Gas Chromatography (GC) with direct injection for sulfonate esters if the sample matrix contains residual alcohols and sulfonic acid. The high temperature of the GC injector can induce the reaction between acid and alcohol inside the instrument, creating "false positive" 2-MPT results.

Recommended Method: LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to high sensitivity and milder conditions.

Method Development Protocol:

| Component | Parameter | Technical Justification |

| Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) | Provides retention for the hydrophobic tosyl group. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the ester. |

| Mobile Phase B | Acetonitrile | Strong elution solvent for lipophilic impurities. |

| Ionization | Electrospray Ionization (ESI) Positive | 2-MPT ionizes well as |

| MRM Transition | Precursor | The tosylate fragment (m/z 173) is highly specific and sensitive. |

| Sample Diluent | Acetonitrile/Water (No alcohols) | Crucial: Avoid methanol or ethanol to prevent trans-esterification or artifact formation. |

Control Options (ICH M7)

-

Option 1: Routine testing of the drug substance (DS) with a specification limit (e.g., NMT 1.5 ppm).

-

Option 4 (Purge Argument): If you can demonstrate that the process purges 2-MPT by a factor of >100x the required safety factor, routine testing may be omitted.

-

Purge Mechanism: Hydrolysis.[5] Sulfonate esters hydrolyze back to acid and alcohol in aqueous/basic workups.

-

Data Requirement: Spike-and-purge studies demonstrating hydrolysis during workup.

-

References

-

International Council for Harmonisation (ICH). (2023).[1][6][7] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[1][7]Link

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[1][2][4][7][8][9][10][11] John Wiley & Sons. Link

-

Elder, D. P., et al. (2009). "The utility of the Ames test in the assessment of impurities." Journal of Pharmaceutical and Biomedical Analysis, 49(1), 1-8. Link

-

Snodin, D. J. (2010). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 56(1), 79-89. Link

-

European Medicines Agency. (2010). Guideline on the Limits of Genotoxic Impurities.[1][2][7][9][10][11]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 4. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. intuitionlabs.ai [intuitionlabs.ai]

- 7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. database.ich.org [database.ich.org]

- 10. asianjpr.com [asianjpr.com]

- 11. ecv.de [ecv.de]

Formation Mechanism and Analytical Control of 2-Methoxypropyl 4-Methylbenzenesulfonate: A Technical Guide for Drug Development

Executive Summary

In the landscape of pharmaceutical process chemistry, the control of Genotoxic Impurities (GTIs) is a critical regulatory mandate governed by ICH M7 guidelines. Among the most potent classes of GTIs are alkyl sulfonate esters[1]. This whitepaper provides an in-depth mechanistic analysis of a specific, highly reactive GTI: 2-Methoxypropyl 4-methylbenzenesulfonate (commonly known as 2-methoxypropyl tosylate, CAS 99861-96-8)[2]. By deconstructing its chemical origins, kinetic causality, and genotoxic pathways, this guide equips process chemists and analytical scientists with the foundational logic required to predict, detect, and mitigate this impurity in Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Context: The "Trojan Horse" Precursor

The formation of 2-methoxypropyl tosylate is rarely the result of an intentional synthetic step. Instead, it arises from a hidden impurity within a common industrial solvent.

1-Methoxy-2-propanol (PGME) is widely used as a solvent in pharmaceutical synthesis. However, commercial grades of PGME inherently contain trace amounts of its beta-isomer, 2-methoxy-1-propanol [3]. While PGME is a secondary alcohol, 2-methoxy-1-propanol is a primary alcohol and a known teratogen. When a synthetic process utilizes p-toluenesulfonyl chloride (TsCl) or p-toluenesulfonic acid (TsOH) for activation or salt formation, both alcohols are exposed to the electrophile.

The Causality of Steric Hindrance

Why does the trace impurity become a disproportionate threat? The causality lies in reaction kinetics. The secondary hydroxyl group of PGME is sterically hindered by the adjacent methyl group. In contrast, the primary hydroxyl group of 2-methoxy-1-propanol is highly accessible. Kinetically, the primary alcohol undergoes nucleophilic attack on the sulfonyl electrophile orders of magnitude faster than the secondary alcohol. Consequently, even trace parts-per-million (ppm) levels of 2-methoxy-1-propanol in the solvent matrix will quantitatively convert into the genotoxic 2-methoxypropyl tosylate[4].

Core Formation Mechanism

The synthesis of 2-methoxypropyl tosylate proceeds via a nucleophilic substitution mechanism at the hexavalent sulfur atom of p-toluenesulfonyl chloride.

-

Activation & Attack: In the presence of an acid scavenger (e.g., pyridine or triethylamine), the primary hydroxyl oxygen of 2-methoxy-1-propanol acts as a nucleophile, attacking the highly electrophilic sulfur atom of TsCl.

-

Transition State: This attack forces the sulfur atom into a transient, highly polarized trigonal bipyramidal transition state.

-

Expulsion: The intermediate rapidly collapses, expelling the chloride anion.

-

Neutralization: The expelled chloride is neutralized by the amine base to form an insoluble or soluble hydrochloride salt. This neutralization prevents the reverse reaction, driving the formation of the tosylate ester to completion via Le Chatelier's principle.

Figure 1: Nucleophilic substitution mechanism for 2-methoxypropyl tosylate formation.

Mechanism of Genotoxicity

Alkyl tosylates are flagged as Class 1 or Class 2 impurities under ICH M7 because they are potent, direct-acting alkylating agents[5]. The genotoxicity of 2-methoxypropyl tosylate is a function of two structural features:

-

The Leaving Group: The p-toluenesulfonate anion is an exceptional leaving group because its negative charge is highly resonance-stabilized across three oxygen atoms and the aromatic ring.

-

The Electrophile: The methoxypropyl chain is highly susceptible to nucleophilic attack.

When introduced into a biological system, the electrophilic carbon adjacent to the tosylate group undergoes an

Figure 2: SN2-mediated DNA alkylation pathway driven by the tosylate leaving group.

Self-Validating Analytical Protocol: Trace LC-MS/MS Detection

To ensure the API meets the Threshold of Toxicological Concern (TTC) (typically

Step-by-Step Methodology

Step 1: Sample Preparation (Dilute-and-Shoot / SPE)

-

Weigh exactly 50.0 mg of the API into a 10 mL volumetric flask.

-

Dissolve in 5.0 mL of Acetonitrile (LC-MS grade). Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute to volume with ultra-pure water.

-

Causality Check: If the API precipitates upon water addition, utilize Solid Phase Extraction (SPE) using a C18 cartridge to retain the API while eluting the highly polar tosylate impurity.

-

Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation

-

Column: C18 reversed-phase column (150 mm × 4.6 mm, 3.0 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in ultra-pure water.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 3 minutes, and re-equilibrate at 10% B for 5 minutes.

-

Flow Rate: 0.8 mL/min.

Step 3: Mass Spectrometry (MRM) Execution Configure the triple quadrupole mass spectrometer using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode. The self-validation of this method relies on detecting the specific fragmentation of the tosylate precursor ion to its stable product ions.

Quantitative Data Summary: LC-MS/MS Parameters

| Parameter | Setting / Target Value | Rationale |

| Ionization Mode | ESI or APCI (Positive) | Tosylates ionize efficiently via protonation to form |

| Precursor Ion (m/z) | 245.1 | Exact mass of protonated 2-Methoxypropyl tosylate. |

| Quantifier Product Ion | 155.0 | Corresponds to the |

| Qualifier Product Ion | 91.0 | Corresponds to the tropylium ion |

| Collision Energy (CE) | 15 eV (Quant) / 25 eV (Qual) | Optimized for maximum fragmentation yield. |

| System Suitability | S/N Ratio | Ensures the method is sensitive enough for TTC limits. |

| Spike Recovery | 80% - 120% | Validates that the API matrix does not suppress ionization. |

Process Chemistry Mitigation Strategies

If 2-methoxypropyl tosylate is detected above the TTC, process chemists must implement structural mitigations:

-

Solvent Substitution: Replace PGME with solvents that do not contain primary alcohol impurities (e.g., pure secondary alcohols or aprotic solvents) during tosylation steps.

-

Nucleophilic Scavengers: Introduce polyamine-functionalized scavenger resins post-reaction. These resins contain highly nucleophilic primary amines that will preferentially react with and sequester the alkyl tosylate via

displacement before the final API crystallization[6].

References

-

2. 3. 4. 5.

Sources

Comprehensive Physicochemical Profiling of 2-Methoxypropyl 4-methylbenzenesulfonate: Solubility, Stability, and Handling Protocols

Executive Summary

2-Methoxypropyl 4-methylbenzenesulfonate (commonly known as 2-methoxypropyl tosylate) is a highly reactive, electrophilic alkylating agent. In modern drug discovery, it serves as a critical synthetic intermediate for appending 2-methoxypropyl moieties onto complex scaffolds. Its utility is widely documented in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [1], cyclin-dependent kinase 9 (CDK9) inhibitors [2], and NLRP3 inflammasome inhibitors [3].

Because the p-toluenesulfonate (tosylate) group is an exceptional leaving group—yielding a resonance-stabilized, weakly basic anion upon cleavage [4]—this compound is inherently susceptible to solvolysis and nucleophilic degradation. This whitepaper synthesizes the fundamental solubility dynamics and stability kinetics of 2-methoxypropyl tosylate, providing researchers with field-proven methodologies for handling, storing, and analyzing this transient intermediate.

Solvation Dynamics and Solubility Profile

The solubility of 2-methoxypropyl tosylate is dictated by its moderate dipole moment and lack of hydrogen-bond donors. The molecule features a lipophilic aromatic ring, a polar sulfonate ester linkage, and an aliphatic ether chain. This structural triad makes it highly soluble in polar aprotic and halogenated solvents, but poorly soluble in highly polar protic solvents like water.

Solvent Selection Rationale

-

Halogenated Solvents (e.g., DCM): Dichloromethane is the premier solvent for extraction and short-term storage. Its lack of nucleophilicity completely arrests solvolysis, preserving the integrity of the tosylate ester.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents readily dissolve the compound and are ideal for downstream

substitution reactions. However, because DMSO is highly hygroscopic, moisture ingress can initiate premature hydrolysis. -

Aqueous Media: The compound exhibits extremely low thermodynamic solubility in water. When forced into an aqueous phase, the water acts as a nucleophile, leading to irreversible degradation.

Table 1: Empirical Solubility Profile

| Solvent | Polarity Index | Estimated Solubility | Stability in Solvent | Primary Application |

| Dichloromethane (DCM) | 3.1 | > 100 mg/mL | High | Extraction, Synthesis |

| N,N-Dimethylformamide | 6.4 | > 100 mg/mL | Moderate (Moisture dependent) | |

| Dimethyl Sulfoxide | 7.2 | > 100 mg/mL | Moderate (Moisture dependent) | Stock Solutions |

| Ethyl Acetate | 4.4 | > 50 mg/mL | High | Chromatography, Extraction |

| Water | 10.2 | < 1 mg/mL | Very Low (Rapid Hydrolysis) | N/A (Avoid) |

Stability Kinetics and Degradation Pathways

The primary degradation liability of 2-methoxypropyl tosylate is hydrolysis . The electrophilic C1 carbon adjacent to the tosylate group is highly vulnerable to nucleophilic attack.

Mechanistic Breakdown of Hydrolysis

In aqueous or protic environments, degradation proceeds via a bimolecular nucleophilic substitution (

Fig 1: SN2 solvolysis pathway of 2-methoxypropyl tosylate in aqueous media.

Table 2: Hydrolytic Stability Profiling (Estimated Half-Lives at 25°C)

| Environmental Condition | Dominant Mechanism | Estimated | Storage Recommendation |

| pH 2.0 (Aqueous) | Acid-catalyzed hydrolysis | ~ 3 - 5 Days | Do not store in acidic media |

| pH 7.4 (Aqueous) | Neutral solvolysis | ~ 2 - 3 Weeks | Prepare fresh for biological assays |

| pH 10.0 (Aqueous) | Base-catalyzed | < 12 Hours | Avoid basic aqueous exposure |

| Dry Organic (DCM, 4°C) | None | > 12 Months | Optimal Storage Condition |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to account for the compound's inherent instability.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality Focus: The shake-flask method is utilized over kinetic solvent-shift methods to ensure true thermodynamic equilibrium is reached without inducing premature solvent-mediated degradation.

-

Preparation: Weigh 10 mg of 2-methoxypropyl tosylate into a 2 mL amber glass vial (amber glass prevents potential photo-oxidation of the aromatic ring).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous DCM or buffered aqueous media).

-

Equilibration: Seal the vial under a nitrogen atmosphere to prevent ambient moisture ingress. Agitate on a thermostatic shaker at 25°C ± 0.1°C for 24 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solid. Self-Validation: Visual inspection must confirm the presence of a solid pellet; if no pellet is present, the solution is not saturated, and more API must be added.

-

Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and analyze via RP-HPLC-UV (Section 4.3).

Protocol 2: Forced Degradation and Kinetic Profiling

Causality Focus: By mapping the degradation kinetics across a pH gradient, researchers can accurately predict the shelf-life of the intermediate during multi-step syntheses.

-

Stock Solution: Prepare a 10 mM stock of 2-methoxypropyl tosylate in anhydrous Acetonitrile (ACN).

-

Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).

-

Reaction Initiation: Spike 100 µL of the stock solution into 900 µL of the respective buffer at 25°C (Final concentration: 1 mM).

-

Time-Course Sampling: Extract 50 µL aliquots at

and -

Reaction Quenching: Immediately quench each aliquot by mixing with 50 µL of cold (-20°C) ACN containing 0.1% Formic Acid. Causality: The low temperature and acidic shift immediately arrest base-catalyzed

hydrolysis, locking the kinetic state of the sample.

Fig 2: Standardized workflow for forced degradation and stability testing.

Analytical Validation (RP-HPLC-UV)

To quantify the parent compound, reverse-phase HPLC is employed.

-

Column: C18, 50 x 2.1 mm, 1.7 µm.

-

Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid). Causality: The acidic modifier suppresses the ionization of any formed p-toluenesulfonic acid, ensuring it elutes in the void volume without tailing, while the parent tosylate is retained.

-

Detection: UV at 225 nm (targeting the robust

transition of the tosyl aromatic ring).

References

- Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use. Google Patents (US20220211692A1).

- Pyrimidine biaryl amine compounds and their uses. Google Patents (WO2012101065A2).

- Chemical compounds as inhibitors of interleukin-1 activity. Google Patents (WO2018136890A1).

- Tosylates And Mesylates. Master Organic Chemistry.

Methodological & Application

Application Note: Trace Quantitation of 2-Methoxypropyl 4-methylbenzenesulfonate in API by LC-MS/MS

This is a comprehensive Application Note and Protocol designed for the detection and quantification of 2-Methoxypropyl 4-methylbenzenesulfonate (2-MP-PTS) in Active Pharmaceutical Ingredients (APIs).

Executive Summary

The synthesis of pharmaceutical substances frequently employs p-toluenesulfonic acid (PTSA) as a counter-ion for salt formation or as an acid catalyst. When synthesis involves 2-methoxypropanol (often present as an impurity in propylene glycol or used as a solvent), the formation of 2-Methoxypropyl 4-methylbenzenesulfonate (2-MP-PTS) is chemically probable.

As a sulfonate ester, 2-MP-PTS is classified as a Potential Genotoxic Impurity (PGI) due to its alkylating capability. Regulatory guidelines (ICH M7) require the control of such impurities to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day . For a drug with a maximum daily dose of 1 g, this necessitates a limit of quantification (LOQ) at or below 1.5 ppm .

This guide outlines a robust LC-MS/MS methodology utilizing electrospray ionization (ESI) in positive mode, specifically targeting the ammonium adduct

Chemical & Mechanistic Insight

The Formation Pathway

Understanding the origin of the impurity is critical for control strategy. The esterification reaction occurs under acidic conditions or elevated temperatures during API processing.

Figure 1: Reaction pathway for the formation of 2-Methoxypropyl 4-methylbenzenesulfonate.

Analyte Profile[1][2][3]

-

Compound Name: 2-Methoxypropyl 4-methylbenzenesulfonate

-

CAS Number: 114114-89-5[1]

-

Molecular Formula: C₁₁H₁₆O₄S[1]

-

Molecular Weight: 244.31 g/mol [1]

-

LogP: Approx 1.8 - 2.2 (Moderately lipophilic)

-

Ionization Characteristic: Sulfonate esters lack basic nitrogen atoms, making protonation

difficult in pure acidic mobile phases. They readily form ammonium adducts

Method Development Strategy

Why LC-MS/MS over GC-MS?

While GC-MS is common for alkyl halides, sulfonate esters often suffer from thermal instability, degrading back to the acid and alcohol in the GC injector port. LC-MS/MS avoids thermal stress and offers superior sensitivity for polar/semi-polar PGIs without derivatization.

Mass Spectrometry Tactics

To maximize sensitivity, this protocol utilizes Ammonium Acetate in the mobile phase.

-

Target Ion:

-

Fragmentation: The collision-induced dissociation (CID) of alkyl tosylates typically yields the Tosyl Cation (

155) as the primary fragment. -

Secondary Fragment: The Tropylium Ion (

91) is used for qualitative confirmation.

Experimental Protocol

Reagents and Standards

-

Reference Standard: 2-Methoxypropyl 4-methylbenzenesulfonate (>98% purity).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

-

Buffer: LC-MS Grade Ammonium Acetate and Formic Acid.

-

Diluent: ACN:Water (50:50 v/v) – Note: Adjust based on API solubility.

Sample Preparation

A "Dilute-and-Shoot" approach is preferred to minimize recovery losses associated with extraction steps.

-

Stock Solution: Dissolve 10 mg of 2-MP-PTS standard in 10 mL ACN to generate a 1000 ppm stock.

-

Calibration Standards: Serially dilute stock to concentrations of 1.0, 5.0, 10, 20, 50, and 100 ng/mL (ppb).

-

Sample Solution: Accurately weigh 50 mg of API. Dissolve in 10 mL of Diluent (Concentration: 5 mg/mL).

-

Critical Step: Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes to ensure complete dissolution and removal of particulates.

-

LC-MS/MS Conditions

Liquid Chromatography (LC)[2][3][4]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

-

Column: C18 Stationary Phase (e.g., Waters BEH C18 or Agilent Zorbax RRHD), 2.1 x 50 mm, 1.7 or 1.8 µm.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

Mobile Phase Gradient:

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

-

Mobile Phase B: Acetonitrile (or Methanol).

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial |

| 1.00 | 10 | Isocratic Hold |

| 4.00 | 90 | Ramp |

| 5.50 | 90 | Wash |

| 5.60 | 10 | Re-equilibrate |

| 8.00 | 10 | End |

Mass Spectrometry (MS)[2][4][5]

-

Source: Electrospray Ionization (ESI) – Positive Mode.[6]

Source Parameters (Typical for Sciex/Agilent Triple Quads):

-

Curtain Gas: 30 psi

-

Ion Spray Voltage: 4500 - 5500 V

-

Temperature (TEM): 400°C - 500°C

-

Gas 1 / Gas 2: 50 psi[4]

MRM Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (eV) | Role |

| 2-MP-PTS | 262.3 | 155.0 (Tosyl cation) | 100 | 15 - 20 | Quantifier |

| 2-MP-PTS | 262.3 | 91.1 (Tropylium) | 100 | 35 - 40 | Qualifier |

Note: If Ammonium adduct formation is inconsistent, monitor the Sodium adduct

Method Validation Framework (ICH Q2 / M7)

To ensure the method is "fit for purpose," the following parameters must be validated.

Specificity

Inject a blank, a placebo (if drug product), and the unspiked API. Ensure no interference peaks appear at the retention time of 2-MP-PTS (approx 3.5 - 4.5 min depending on gradient).

Linearity & Range

Construct a calibration curve from 1.0 ng/mL to 100 ng/mL .

Limit of Quantification (LOQ)

Determine the concentration where the Signal-to-Noise (S/N) ratio is

-

Target: LOQ should be

30% of the ICH limit. -

Example: If limit is 1.5 ppm, target LOQ

0.5 ppm.

Accuracy (Recovery)

Spike the API solution with 2-MP-PTS at three levels: LOQ, 100% Limit, and 150% Limit.

-

Acceptance: Mean recovery between 80% - 120% .

Workflow Visualization

Figure 2: Step-by-step validation workflow for PGI analysis.

Troubleshooting & Expert Insights

Matrix Effects (Ion Suppression)

APIs with high ionization efficiency can suppress the signal of trace impurities.

-

Diagnosis: Compare the slope of a standard curve in solvent vs. a standard curve spiked into the API matrix.

-

Solution: If suppression > 20%, switch to a Diverter Valve setup (divert API to waste before/after impurity elution) or use a Stable Isotope Labeled Internal Standard (e.g., Methyl p-toluenesulfonate-d3) if available, though structural analogs like Ethyl p-toluenesulfonate are often sufficient surrogates.

Stability of Sulfonate Esters

Sulfonate esters can hydrolyze in aqueous mobile phases over time.

-

Protocol: Keep autosampler temperature at 5°C .

-

Buffer: Avoid high pH. The ammonium acetate buffer (pH ~6.5) is a compromise between stability and ionization efficiency.

Carryover

Lipophilic tosylates can stick to rotor seals.

-

Mitigation: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) to strip hydrophobic residues between injections.

References

-

International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

-

European Medicines Agency (EMA). (2006).[9] Guideline on the Limits of Genotoxic Impurities.[9]Link

-

K. Guo et al. (2009). Trace analysis of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by gas chromatography–mass spectrometry. Journal of Chromatography A. Link (Provides mechanistic context for sulfonate analysis).

-

D.Q. Liu et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control.[9] Wiley. (Authoritative text on PGI strategies).

Sources

Advanced Trace Analysis of Genotoxic Sulfonate Esters: A Strategic Guide

Topic: analytical procedures for trace analysis of sulfonate esters Content Type: Application Notes and Protocols

Abstract

Sulfonate esters (alkyl mesylates, besylates, and tosylates) represent a high-risk class of Genotoxic Impurities (GTIs) often formed during the synthesis of drug substances involving sulfonic acid salts and alcoholic solvents.[1][2][3] With regulatory limits (Threshold of Toxicological Concern - TTC) often set at low ppm or ppb levels (e.g., 1.5 µ g/day ), standard analytical methods lack the required sensitivity and specificity. This guide details advanced protocols for the trace analysis of these impurities, focusing on overcoming matrix interference, ensuring analyte stability, and preventing in-situ formation artifacts.

The Analytical Challenge & Regulatory Landscape[4]

The Chemistry of Concern

Sulfonate esters are potent alkylating agents capable of reacting with DNA bases (e.g., N7-guanine), leading to mutagenesis.[2] They typically form via the reaction of a sulfonic acid (used as a counter-ion or catalyst) with a residual alcohol solvent.

Common Targets:

-

MMS/EMS/IMS: Methyl/Ethyl/Isopropyl Methanesulfonate.[4][5][6]

-

MBS/EBS: Methyl/Ethyl Benzenesulfonate.[7]

-

MTS/ETS: Methyl/Ethyl Toluenesulfonate (Tosylate).

The "Artifact" Trap

A critical failure mode in sulfonate ester analysis is in-situ formation . If a drug substance (as a sulfonic acid salt) is dissolved in methanol for analysis, the analytical procedure itself can generate the impurity, leading to false positives.[8]

-

Rule #1: Never use the alcohol corresponding to the ester of interest as a sample diluent.

-

Rule #2: Neutralize excess acidity in the sample matrix immediately upon dissolution.

Strategic Method Selection

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the volatility of the ester and the thermal stability of the matrix.

Caption: Decision matrix for selecting the optimal analytical platform based on analyte volatility and matrix properties.

Protocol A: High-Sensitivity GC-MS with Derivatization

Best For: Alkyl methanesulfonates (MMS, EMS) where direct injection yields poor sensitivity or matrix interference. Mechanism: Derivatization with Pentafluorothiophenol (PFTP) converts the alkyl sulfonate into a volatile, electron-rich alkyl pentafluorophenyl thioether, ideal for NCI (Negative Chemical Ionization) or EI (Electron Ionization) MS.

Reagents & Materials

-

Derivatizing Agent: Pentafluorothiophenol (PFTP).

-

Base: Potassium Carbonate (

) or Triethylamine. -

Solvent: Acetone or Acetonitrile (anhydrous).

-

Internal Standard: Deuterated analog (e.g., EMS-d5) or 1-bromo-4-fluorobenzene.

Step-by-Step Workflow

Step 1: Sample Preparation

-

Weigh 50 mg of API into a 10 mL centrifuge tube.

-

Add 2.0 mL of Acetone (Do NOT use Methanol/Ethanol).

-

Add 50 µL of Internal Standard solution (10 µg/mL).

-

Add 100 µL of PFTP reagent (5 mg/mL in acetone).

-

Add 20 mg of solid

(to scavenge acid and drive reaction).

Step 2: Derivatization Reaction

-

Vortex for 1 minute.

-

Incubate at 60°C for 30 minutes .

-

Note: Ensure the vessel is sealed tight to prevent loss of volatiles.

-

-

Cool to room temperature.

-

Centrifuge at 4000 rpm for 5 minutes to pellet the salt.

-

Transfer supernatant to a GC vial.

Step 3: GC-MS Parameters

| Parameter | Setting |

|---|---|

| Column | DB-5MS or DB-624 (30m x 0.25mm x 1.4µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Splitless, 250°C |

| Oven Program | 50°C (2 min) → 15°C/min → 280°C (5 min) |

| MS Source | EI (70 eV) or NCI (Methane reagent gas) |

| SIM Mode | Monitor molecular ion of derivative (e.g., m/z for alkyl-PFTP) |[9]

Step 4: Data Analysis

-

Quantify using the ratio of the derivatized analyte peak area to the internal standard peak area.

-

Validation Check: The derivative elutes significantly later than the underivatized ester, moving it away from the solvent front.

Protocol B: LC-MS/MS using APCI Negative Mode

Best For: Aryl sulfonates (Tosylates, Besylates) and thermally unstable compounds. Scientific Rationale: Sulfonate esters lack strong acidic or basic centers, making ESI (Electrospray Ionization) inefficient. APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode is superior because it facilitates the formation of phenoxide-like ions or sulfonated fragments via electron capture/transfer mechanisms.

Reagents & Mobile Phase

-

Solvent A: 10 mM Ammonium Acetate in Water (pH 6.5).

-

Solvent B: Acetonitrile (LC-MS Grade).

-

Diluent: Acetonitrile:Water (80:20). Avoid alcohols.

Step-by-Step Workflow

Step 1: Sample Preparation

-

Weigh 100 mg of API.[8]

-

Dissolve in 5.0 mL of Diluent.

-

Critical: If the API is a salt of the sulfonic acid, ensure the diluent has sufficient buffering capacity or add a trace of base (Ammonium Hydroxide) to prevent re-equilibration to the ester.

-

-

Filter through a 0.2 µm PTFE filter.

Step 2: LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., Waters BEH C18), 100mm x 2.1mm, 1.7µm |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B (0-1 min) → 95% B (8 min) → 95% B (10 min) |

| Ion Source | APCI (-) |

| Corona Current | 5 - 10 µA |

| Source Temp | 350°C - 400°C (Higher temp aids vaporization of low-volatility esters) |

Step 3: MRM Transitions (Example)

-

Methyl p-Toluenesulfonate (MTS):

-

Precursor: m/z 186 [M]⁻ (via electron capture) or specific adduct.

-

Product: m/z 171 [M - CH3]⁻ (Loss of methyl group).

-

-

Ethyl Benzenesulfonate (EBS):

-

Precursor: m/z 186.

-

Product: m/z 158 [M - C2H4]⁻.

-

Critical Control: Preventing In-Situ Formation

The most common cause of OOS (Out of Specification) results in sulfonate analysis is the laboratory generating the impurity.

Caption: Pathway of in-situ artifact formation and the corrective strategy using aprotic solvents.

Validation Experiment for Artifacts:

-

Prepare a "Challenge Blank": Dissolve the Sulfonic Acid (or API salt) in the alcohol of interest (e.g., Methanol).

-

Hold at room temperature for 4 hours.

-

Result: If the ester peak grows over time, your method is generating the impurity. Switch to DMSO or Acetonitrile immediately.

References

-

Teasdale, A., et al. (2010). Mechanism and processing parameters affecting the formation of sulfonate esters in drug substances.[3][12] Organic Process Research & Development.[13] [Link]

-

ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][13][14][15][16] International Council for Harmonisation.[5][17] [Link]

-

Guo, T., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Journal of Chromatography A. [Link]

-

An, J., et al. (2008).[18] A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.[11] Journal of Pharmaceutical and Biomedical Analysis.[9][19] [Link]

-

Colon, I., & Richoll, S. M. (2005). Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic, and p-toluenesulfonic acids in active pharmaceutical ingredients by gas chromatography-mass spectrometry.[11][20] Journal of Chromatography A. [Link]

Sources

- 1. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enovatia.com [enovatia.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. rroij.com [rroij.com]

- 10. Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fda.gov [fda.gov]

- 18. japsonline.com [japsonline.com]

- 19. rroij.com [rroij.com]

- 20. researchgate.net [researchgate.net]

Application Note: Synthesis and Analytical Validation of 2-Methoxypropyl 4-Methylbenzenesulfonate Reference Standard

Executive Summary

The identification and quantification of potential genotoxic impurities (PGIs) are critical mandates in modern drug development. 2-Methoxypropyl 4-methylbenzenesulfonate (CAS No.: 99861-96-8; Molecular Formula: C11H16O4S) is a highly scrutinized alkyl sulfonate ester[1]. To comply with stringent regulatory thresholds (often requiring detection limits < 1.5 µ g/day ), analytical laboratories must develop highly sensitive GC-MS or LC-MS methodologies[2]. This application note details the mechanistic rationale, step-by-step synthesis, and analytical validation required to produce a high-purity (>99.0%) reference standard of 2-methoxypropyl tosylate.

Introduction & Mechanistic Context

Alkyl sulfonates—including mesylates, besylates, and tosylates—are classified as PGIs due to their potent electrophilic nature[3]. During active pharmaceutical ingredient (API) synthesis, sulfonic acids are frequently employed as catalysts or counter-ions. When these acids interact with residual short-chain alcohols (such as 2-methoxy-1-propanol, a common solvent impurity), esterification occurs, generating trace levels of alkyl sulfonates.

In vivo, these sulfonate esters act as powerful alkylating agents. They undergo bimolecular nucleophilic substitution (SN2) reactions with the nucleophilic centers of DNA bases—predominantly targeting the N7 position of guanine. This alkylation disrupts DNA replication, leading to genetic mutations and potential carcinogenesis[3].

Mechanism of DNA alkylation and genotoxicity induced by alkyl sulfonate impurities.

Synthesis Rationale & Causality (E-E-A-T)

Producing a reference standard requires a synthesis route that minimizes side reactions and maximizes purity. The standard is synthesized via the tosylation of 2-methoxy-1-propanol using p-toluenesulfonyl chloride (TsCl). Every experimental parameter is deliberately chosen to create a self-validating, high-yield system:

-

Solvent Selection (Anhydrous DCM): Water aggressively competes with the alcohol for the electrophilic TsCl, which would lead to the formation of p-toluenesulfonic acid. Anhydrous dichloromethane (DCM) prevents this hydrolysis.

-

Catalytic Acceleration (DMAP): 4-Dimethylaminopyridine (DMAP) is a superior nucleophile compared to the alcohol. It attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate reacts with the sterically hindered alcohol significantly faster than TsCl alone, ensuring complete conversion.

-

Acid Scavenging (Triethylamine): The reaction generates stoichiometric amounts of hydrogen chloride (HCl). Triethylamine (TEA) is added to neutralize the HCl, driving the reaction forward and preventing acid-catalyzed ether cleavage.

-

Thermodynamic Control (0 °C Initiation): Tosylation is highly exothermic. Initiating the reaction at 0 °C suppresses the kinetic formation of alkyl chloride side products (where the displaced chloride ion acts as a nucleophile).

Experimental Protocol: Synthesis Workflow

Workflow for the synthesis and purification of 2-Methoxypropyl 4-methylbenzenesulfonate.

Step-by-Step Methodology

-

Reaction Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with ultra-high-purity nitrogen for 15 minutes to establish an inert atmosphere.

-

Reagent Dissolution: Add 2-methoxy-1-propanol (10.0 mmol) and anhydrous DCM (50 mL) to the flask. Stir at 400 rpm to ensure complete dissolution.

-

Base and Catalyst Addition: Inject Triethylamine (15.0 mmol, 1.5 eq.) via a gas-tight syringe, followed by the addition of solid DMAP (1.0 mmol, 0.1 eq.).

-

Temperature Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (12.0 mmol, 1.2 eq.) portion-wise over 15 minutes. Note: Portion-wise addition prevents thermal spiking.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 4 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

-